molecular formula C22H20ClNO5 B11335175 Propyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Propyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11335175
M. Wt: 413.8 g/mol
InChI Key: YJJMHNPAFANSGX-UHFFFAOYSA-N
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Description

PROPYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzoxepine ring, a chlorinated aromatic ring, and a propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, including the formation of the benzoxepine ring, chlorination, and esterification. One common method involves the following steps:

    Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with propanol in the presence of a catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOH in aqueous solution or NH₂ in organic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

PROPYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of PROPYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The benzoxepine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorinated aromatic ring may enhance its binding affinity and specificity, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 4-(4-METHOXYBENZOYL)AMINOBENZOATE
  • PROPYL 4-HYDROXYBENZOATE

Uniqueness

PROPYL 4-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to the presence of the benzoxepine ring and the specific substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

propyl 4-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C22H20ClNO5/c1-3-9-29-22(26)14-4-6-18(7-5-14)24-21(25)15-8-10-28-20-16(11-15)12-17(23)13-19(20)27-2/h4-8,10-13H,3,9H2,1-2H3,(H,24,25)

InChI Key

YJJMHNPAFANSGX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Origin of Product

United States

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